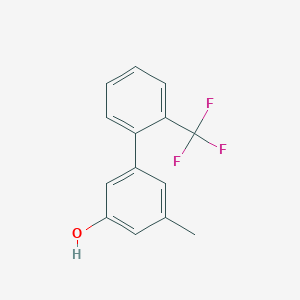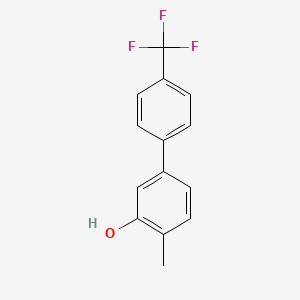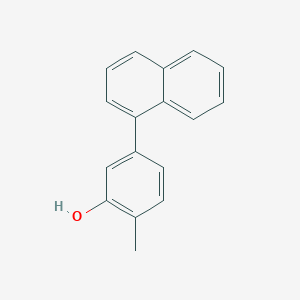
2-Methyl-5-(naphthalen-1-yl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(naphthalen-1-yl)phenol, 95% (2M5NP95) is a substituted naphthalene derivative that has many applications in the fields of chemistry and biochemistry. It is a white or yellowish crystalline solid with a melting point of 93-94°C. 2M5NP95 is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent dye in biochemical assays. It is also used in the synthesis of drugs and other organic compounds.
Wirkmechanismus
2-Methyl-5-(naphthalen-1-yl)phenol, 95% acts as a fluorescent dye in biochemical assays. It absorbs light at a wavelength of 360 nm and emits light at a wavelength of 420 nm. This emission is used to detect the presence of the analyte in the sample. In addition, 2-Methyl-5-(naphthalen-1-yl)phenol, 95% can also be used as a substrate in enzyme assays, where it is cleaved by the enzyme and the resulting products are detected.
Biochemical and Physiological Effects
2-Methyl-5-(naphthalen-1-yl)phenol, 95% is not known to have any significant biochemical or physiological effects. It is considered to be a relatively non-toxic compound and has a low potential for bioaccumulation. It is not known to be an endocrine disruptor or to have any other adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Methyl-5-(naphthalen-1-yl)phenol, 95% in laboratory experiments is its high photostability. It is also relatively non-toxic and has a low potential for bioaccumulation. However, it is not very soluble in water, so it may not be suitable for some applications. In addition, it may not be suitable for use in sensitive assays due to its relatively low fluorescence intensity.
Zukünftige Richtungen
In the future, 2-Methyl-5-(naphthalen-1-yl)phenol, 95% could be used in a variety of applications, including biosensors, drug delivery systems, and imaging agents. It could also be used as a fluorescent marker to detect and quantify proteins and other biomolecules. Additionally, it could be used as a fluorescent dye in flow cytometry and other cell-based assays. Finally, it could be used in the synthesis of new organic compounds and drugs.
Synthesemethoden
2-Methyl-5-(naphthalen-1-yl)phenol, 95% is synthesized by the reaction of 1-naphthol and 2-methyl-5-nitrophenol in the presence of an acid catalyst. The reaction is carried out in an organic solvent, such as dichloromethane or ethyl acetate. The reaction is typically performed at temperatures between 40 and 50°C. The reaction mixture is then cooled and the product is isolated by filtration or crystallization.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(naphthalen-1-yl)phenol, 95% has a wide range of applications in scientific research. It has been used as a fluorescent dye in immunoassays and cell-based assays, as a reagent in organic synthesis, and as a catalyst in chemical reactions. It has also been used as a substrate in enzyme assays and as a fluorescent marker in cell imaging.
Eigenschaften
IUPAC Name |
2-methyl-5-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c1-12-9-10-14(11-17(12)18)16-8-4-6-13-5-2-3-7-15(13)16/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQWQAQMHWIPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


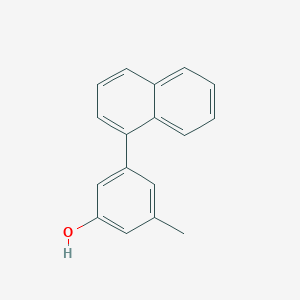
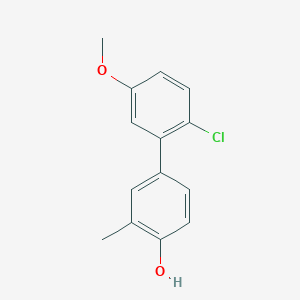

![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylphenol, 95%](/img/structure/B6372013.png)


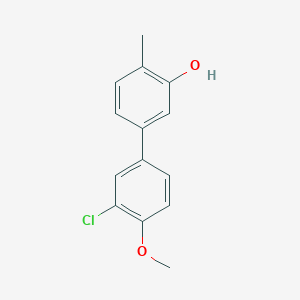
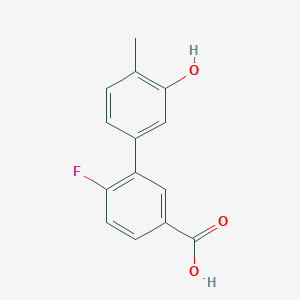
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylphenol, 95%](/img/structure/B6372038.png)


